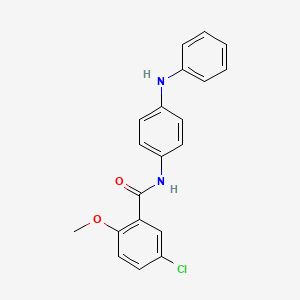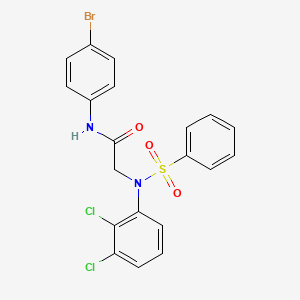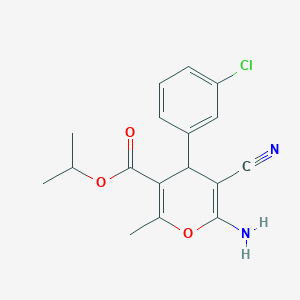![molecular formula C13H13Cl2N3OS B6115285 2-[(1H-benzimidazol-2-ylthio)methyl]-3-pyridinol dihydrochloride](/img/structure/B6115285.png)
2-[(1H-benzimidazol-2-ylthio)methyl]-3-pyridinol dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(1H-benzimidazol-2-ylthio)methyl]-3-pyridinol dihydrochloride, also known as PBIT, is a compound that has gained significant attention in the field of scientific research due to its various applications. PBIT is a small molecule that is used as a chemical probe to study the function of proteins and enzymes in biological systems.
科学研究应用
2-[(1H-benzimidazol-2-ylthio)methyl]-3-pyridinol dihydrochloride is a versatile chemical probe that can be used to study the function of various proteins and enzymes in biological systems. It has been shown to selectively inhibit the activity of various enzymes such as protein kinases, phosphatases, and deubiquitinases. 2-[(1H-benzimidazol-2-ylthio)methyl]-3-pyridinol dihydrochloride has been used to study the role of these enzymes in various cellular processes such as cell signaling, cell cycle regulation, and DNA damage response.
作用机制
The mechanism of action of 2-[(1H-benzimidazol-2-ylthio)methyl]-3-pyridinol dihydrochloride involves the covalent modification of the active site of the targeted enzyme. 2-[(1H-benzimidazol-2-ylthio)methyl]-3-pyridinol dihydrochloride contains a reactive thiol group that forms a covalent bond with the cysteine residue in the active site of the enzyme. This covalent modification results in the inhibition of the enzyme activity.
Biochemical and Physiological Effects:
2-[(1H-benzimidazol-2-ylthio)methyl]-3-pyridinol dihydrochloride has been shown to have various biochemical and physiological effects on cells. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. 2-[(1H-benzimidazol-2-ylthio)methyl]-3-pyridinol dihydrochloride has also been shown to enhance the efficacy of chemotherapy drugs by sensitizing cancer cells to the drug. In addition, 2-[(1H-benzimidazol-2-ylthio)methyl]-3-pyridinol dihydrochloride has been shown to modulate the immune response by inhibiting the activity of immune cells such as T cells and macrophages.
实验室实验的优点和局限性
The advantages of using 2-[(1H-benzimidazol-2-ylthio)methyl]-3-pyridinol dihydrochloride as a chemical probe in lab experiments include its high selectivity and potency towards targeted enzymes. 2-[(1H-benzimidazol-2-ylthio)methyl]-3-pyridinol dihydrochloride can be used to study the function of enzymes in complex biological systems such as cells and tissues. However, the limitations of using 2-[(1H-benzimidazol-2-ylthio)methyl]-3-pyridinol dihydrochloride include its potential off-target effects and toxicity towards non-targeted cells. Therefore, careful optimization of the experimental conditions is required to minimize the off-target effects of 2-[(1H-benzimidazol-2-ylthio)methyl]-3-pyridinol dihydrochloride.
未来方向
The future directions of 2-[(1H-benzimidazol-2-ylthio)methyl]-3-pyridinol dihydrochloride research include the development of more potent and selective analogs of 2-[(1H-benzimidazol-2-ylthio)methyl]-3-pyridinol dihydrochloride. The use of 2-[(1H-benzimidazol-2-ylthio)methyl]-3-pyridinol dihydrochloride in drug discovery and development is also an area of future research. 2-[(1H-benzimidazol-2-ylthio)methyl]-3-pyridinol dihydrochloride can be used as a starting point to develop drugs that target specific enzymes involved in various diseases such as cancer and autoimmune diseases. In addition, the use of 2-[(1H-benzimidazol-2-ylthio)methyl]-3-pyridinol dihydrochloride in combination with other drugs can be explored to enhance the efficacy of the drug treatment. Finally, the use of 2-[(1H-benzimidazol-2-ylthio)methyl]-3-pyridinol dihydrochloride in vivo models can be explored to study the function of enzymes in complex biological systems.
Conclusion:
In conclusion, 2-[(1H-benzimidazol-2-ylthio)methyl]-3-pyridinol dihydrochloride is a small molecule that has gained significant attention in the field of scientific research due to its various applications. 2-[(1H-benzimidazol-2-ylthio)methyl]-3-pyridinol dihydrochloride is a versatile chemical probe that can be used to study the function of various proteins and enzymes in biological systems. The synthesis of 2-[(1H-benzimidazol-2-ylthio)methyl]-3-pyridinol dihydrochloride has been optimized to yield high purity and high yield of the compound. The mechanism of action of 2-[(1H-benzimidazol-2-ylthio)methyl]-3-pyridinol dihydrochloride involves the covalent modification of the active site of the targeted enzyme. 2-[(1H-benzimidazol-2-ylthio)methyl]-3-pyridinol dihydrochloride has various biochemical and physiological effects on cells and can be used as a starting point to develop drugs that target specific enzymes involved in various diseases. The future directions of 2-[(1H-benzimidazol-2-ylthio)methyl]-3-pyridinol dihydrochloride research include the development of more potent and selective analogs of 2-[(1H-benzimidazol-2-ylthio)methyl]-3-pyridinol dihydrochloride, the use of 2-[(1H-benzimidazol-2-ylthio)methyl]-3-pyridinol dihydrochloride in drug discovery and development, and the use of 2-[(1H-benzimidazol-2-ylthio)methyl]-3-pyridinol dihydrochloride in vivo models to study the function of enzymes in complex biological systems.
合成方法
The synthesis of 2-[(1H-benzimidazol-2-ylthio)methyl]-3-pyridinol dihydrochloride involves the reaction of 2-mercaptobenzimidazole with 3-pyridinecarboxaldehyde in the presence of a base. The resulting product is then treated with hydrochloric acid to obtain the dihydrochloride salt of 2-[(1H-benzimidazol-2-ylthio)methyl]-3-pyridinol dihydrochloride. The synthesis method has been optimized to yield high purity and high yield of the compound. The purity of the compound is confirmed by analytical techniques such as NMR and HPLC.
属性
IUPAC Name |
2-(1H-benzimidazol-2-ylsulfanylmethyl)pyridin-3-ol;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3OS.2ClH/c17-12-6-3-7-14-11(12)8-18-13-15-9-4-1-2-5-10(9)16-13;;/h1-7,17H,8H2,(H,15,16);2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKIZGYMSGIZQPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)SCC3=C(C=CC=N3)O.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13Cl2N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7,8-dimethyl-3-[1-methyl-2-(1H-1,2,4-triazol-1-yl)ethyl]quinazolin-4(3H)-one](/img/structure/B6115202.png)

![N-(2,3-dihydro-1-benzofuran-2-ylmethyl)-5-[(2-fluorophenoxy)methyl]-N-methyl-1H-pyrazole-3-carboxamide](/img/structure/B6115221.png)
![1-{[1-(2,3-difluorobenzyl)-3-oxo-2-piperazinyl]acetyl}-N,N-diethyl-4-piperidinecarboxamide](/img/structure/B6115226.png)
![N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-6-methyl-N-(tetrahydro-2-furanylmethyl)nicotinamide](/img/structure/B6115234.png)
![4-(3-{[{2-[1-(4-hydroxyphenyl)ethylidene]hydrazino}(imino)methyl]thio}-2,5-dioxo-1-pyrrolidinyl)benzoic acid](/img/structure/B6115252.png)

![methyl 2,2-dimethyl-4,6-dioxo-5-{1-[2-(6-phenanthridinyl)hydrazino]butylidene}cyclohexanecarboxylate](/img/structure/B6115265.png)
![2-chloro-N-(6-oxo-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)benzamide](/img/structure/B6115268.png)
![(2,1,3-benzoxadiazol-5-ylmethyl){[1-(3-methoxypropyl)-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}methylamine](/img/structure/B6115277.png)


![2,4-dibromo-6-{[4-(2-hydroxyethyl)-1-piperazinyl]methyl}phenol](/img/structure/B6115302.png)
![N-{2-chloro-4-[2-(4,4-dimethyl-2,6-dioxocyclohexylidene)hydrazino]-5-methoxyphenyl}benzamide](/img/structure/B6115312.png)